

# physicochemical properties of Hydroxysafflor Yellow A for research

Author: BenchChem Technical Support Team. Date: December 2025

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# Hydroxysafflor Yellow A: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Hydroxysafflor Yellow A** (HSYA), a principal bioactive chalcone glycoside extracted from the flowers of Carthamus tinctorius L. (Safflower). HSYA is the subject of extensive research for its wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, particularly in the context of cardiovascular and cerebrovascular diseases.[1][2][3][4] However, its inherent chemical instability and low oral bioavailability present significant challenges for its clinical application, making a thorough understanding of its properties essential for research and development.[1][4]

## **Core Physicochemical Properties**

**Hydroxysafflor Yellow A** is an orange-yellow amorphous powder.[1][3][5] It is a C-glucosyl quinochalcone, and its structure contributes to both its therapeutic potential and its instability.[1] [2] Key quantitative properties are summarized in the table below for ease of reference.



Property	Value	Source(s)
Molecular Formula	C27H32O16	[1][2][6]
Molecular Weight	~612.53 g/mol	[6][7][8]
Physical State	Yellow / Orange-Yellow Amorphous Powder	[2][3][5]
UV-Vis λmax	~403 nm (in aqueous solution)	[1][2]
399 nm	[9]	
426 nm (at pH 9.16)	[1][2]	
Predicted pKa	4.50 ± 1.00	[5]
Solubility		
Water	Highly soluble (≥61 mg/mL)	[1][3][5][10]
DMSO	Highly soluble (≥61.3 mg/mL)	[7][10]
Ethanol	Sparingly soluble (<3.07 mg/mL)	[10]
Lipophilic Solvents	Virtually insoluble (e.g., chloroform, benzene, ethyl acetate)	[1][2][3][5]

## **Stability Profile**

HSYA is notably unstable under several conditions, which is a critical consideration for its extraction, storage, and administration.

pH Sensitivity: The stability of HSYA in aqueous solutions follows an inverted V-shaped curve in relation to pH.[1][2] It is most unstable under alkaline conditions, particularly around pH 9. [1][2][11] It degrades rapidly under strong acidic (pH ≤ 3.0) and alkaline (pH > 7.0) conditions.[3][5][12] The compound demonstrates relative stability in the pH range of 3 to 7. [13]



- Thermal Instability: HSYA is sensitive to heat, with degradation observed at temperatures above 60°C.[13] Thermal degradation follows first-order kinetics, and its rate is influenced by pH.[11]
- Photosensitivity: The compound is known to degrade upon exposure to light and should be stored accordingly.[5] The addition of stabilizers like ethylenediaminetetraacetic acid (EDTA) and ascorbic acid has been shown to improve its stability against light.[5]

## **Experimental Protocols**

This section details methodologies for common procedures involving HSYA, from extraction to analysis.

### **Extraction from Carthamus tinctorius L.**

Several methods are employed to extract HSYA, each with distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

- a) Microwave-Assisted Extraction (MAE) This method offers a significantly higher yield compared to traditional techniques.
- Protocol:
  - Combine powdered safflower with distilled water at a solid-to-liquid ratio of 1:100 (w/v).
  - Place the mixture in a microwave extraction system.
  - Heat to and maintain a temperature of 70°C.
  - Perform three extraction cycles, each lasting 20 minutes.
  - Filter the combined extracts to separate the liquid phase containing HSYA.
- Reported Yield: ~6.96%[1][5]
- b) Dimethyl Sulfoxide (DMSO) Extraction This protocol has achieved the highest reported extraction efficiency, but the resulting extract contains a high level of impurities due to the strong solvating power of DMSO.[5]



#### Protocol:

- Soak 2.0 g of safflower powder with 14 volumes of DMSO.
- Stir the mixture for 30 minutes at room temperature in a dark environment to remove impurities.
- Filter and retain the solid residue.
- Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes.
- Repeat the previous step with another 12 volumes of DMSO.
- Combine the filtrates and add 3 volumes of butyl acetate.
- Centrifuge the mixture to obtain the crimson HSYA precipitate.
- Reported Yield: ~14.56%[2][5]
- c) Traditional Water Immersion While simple and cost-effective, this method suffers from low yield and can promote HSYA degradation due to prolonged exposure to high temperatures.[1] [5]
- Protocol:
  - Immerse safflower material in water.
  - Heat the mixture, often at boiling temperatures, for an extended period (e.g., 0.5-4 hours).
    [1][2]
  - Filter the decoction to obtain the aqueous extract.
  - The extract is typically concentrated under reduced pressure.
- Reported Yield: ~0.023% 0.066%[1][2][5]



# Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

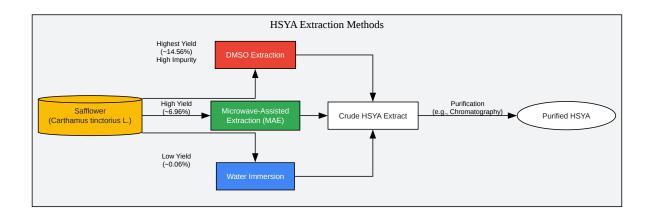
A validated HPTLC method provides a reliable and rapid approach for the quantification of HSYA in safflower extracts.[9]

- Stationary Phase: Polyamide TLC plate.
- Mobile Phase: A solvent system containing 3.6% Hydrochloric Acid, Methanol, and Ethyl Acetate in a 7:3:1 (v/v/v) ratio.
- Sample Application: Spot various volumes of a standard HSYA solution and the sample extract onto the HPTLC plate.
- Development: Develop the plate with the mobile phase in a suitable chamber.
- Detection: Perform densitometric analysis in absorbance mode at 399 nm.
- Quantification: Calculate the concentration of HSYA based on the peak area against a calibration curve. The reported RF value for HSYA is  $0.60 \pm 0.03$ .[9]

## **Visualizations: Workflows and Pathways**

The following diagrams illustrate key processes related to HSYA research.

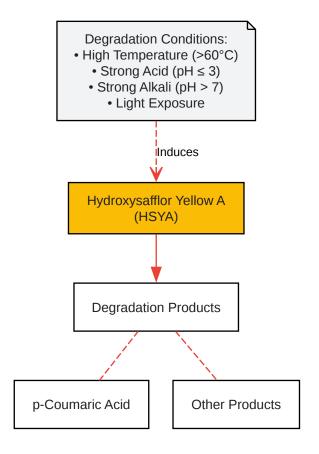




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Caption: Comparative workflow of common HSYA extraction methods.

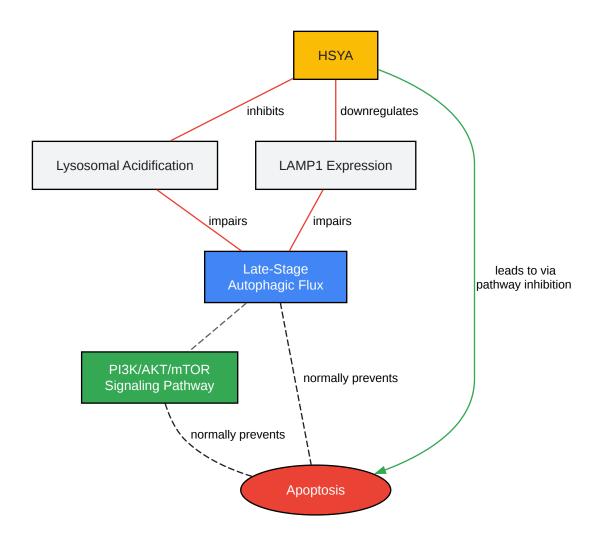




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Caption: Simplified overview of HSYA chemical degradation pathways.





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Caption: HSYA-induced apoptosis via inhibition of autophagic flux.

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- To cite this document: BenchChem. [physicochemical properties of Hydroxysafflor Yellow A for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566685#physicochemical-properties-of-hydroxysafflor-yellow-a-for-research]

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